N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRAQQUMMCVTAV-OSMVPFSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C(C1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@@H]([C@@H]([C@@H]1O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117894-14-1 | |
| Record name | Acetamide, N-(4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl)-, (3S-(3alpha,4beta,5beta,6beta))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117894141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C32H54N4O21
- Molecular Weight : 830.8 g/mol
- CAS Number : 2706-65-2
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been shown to influence metabolic pathways and neuroendocrine responses.
- Receptor Interaction : The compound interacts with various G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters.
- Enzyme Modulation : It may also act as an inhibitor or modulator of certain enzymes involved in metabolic processes.
1. Anti-obesity Effects
Research indicates that this compound has potential anti-obesity effects. In animal models, it has been associated with:
- Decreased Food Intake : Studies have demonstrated that administration of this compound leads to a significant reduction in food consumption among treated subjects.
- Weight Loss : Long-term studies show that it contributes to weight loss by altering energy expenditure and fat metabolism.
2. Neuroprotective Properties
The compound exhibits neuroprotective effects by:
- Reducing Oxidative Stress : It has been found to decrease markers of oxidative stress in neuronal cells.
- Enhancing Neurogenesis : Animal studies suggest that it may promote the growth of new neurons in the brain.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-obesity | Decreased food intake | |
| Weight management | Significant weight loss | |
| Neuroprotection | Reduced oxidative stress | |
| Neurogenesis | Enhanced neuronal growth |
Case Study 1: Anti-obesity Research
In a controlled study involving ob/ob mice, this compound was administered over a period of eight weeks. The results indicated a marked decrease in body weight and fat mass compared to control groups. The mechanism was attributed to alterations in hypothalamic signaling pathways related to appetite regulation.
Case Study 2: Neuroprotective Effects
A study conducted on rats exposed to neurotoxic agents showed that treatment with this compound significantly mitigated cognitive decline and neuronal damage. Behavioral tests indicated improved memory and learning capabilities post-treatment.
Scientific Research Applications
Structure and Composition
The molecular formula of N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is with a molecular weight of approximately 229.28 g/mol. The compound features multiple hydroxyl groups that contribute to its reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests possible applications in treating various diseases.
Case Study: Antidiabetic Activity
Research indicates that derivatives of this compound may exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. In vitro studies demonstrated that the compound could activate pathways associated with glucose metabolism .
Biochemical Applications
The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein interactions.
Case Study: Enzyme Inhibition
A study focused on the inhibition of glycosidases revealed that this compound showed significant inhibitory effects on certain glycosidase enzymes involved in carbohydrate metabolism. This inhibition could lead to new strategies for managing metabolic disorders .
Pharmaceutical Development
Given its bioactivity profile, this compound is being explored as a lead compound for drug development.
Case Study: Antiviral Properties
Recent investigations have highlighted the antiviral potential of this compound against various viral pathogens. Laboratory tests indicated that it could inhibit viral replication by interfering with the viral life cycle at multiple stages .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Structural and Functional Differences
Core Ring System: The target compound features a piperidine ring, whereas analogs like Compounds 40 and AVR-25 are based on tetrahydro-2H-pyran (a sugar-like ring). Piperidine derivatives may exhibit enhanced conformational flexibility compared to pyranose analogs . Substituent Effects:
- Hydrophilicity : The target compound’s hydroxyl and hydroxymethyl groups enhance water solubility, contrasting with benzyloxy () or biphenyloxy () groups, which increase lipophilicity .
- Electron-Withdrawing Groups : The trifluoromethyl group in Compound 40 improves metabolic stability and receptor affinity .
Biological Activity: Lectin Antagonism: Compounds 40–43 () target FmlH lectins in E. coli, while the target compound’s piperidine core lacks direct evidence of this application .
Physicochemical Properties
| Property | Target Compound | Compound 40 () | AVR-25 () |
|---|---|---|---|
| Molecular Weight | 216.22 | ~550 | ~800 |
| Polar Groups | 4 hydroxyls | 3 hydroxyls | 6 hydroxyls |
| LogP (Estimated) | -1.5 to 0.0 | 2.5–3.5 | 1.0–2.0 |
Research Findings
- AVR-25 (): Demonstrated efficacy in blocking TLR4 dimerization, reducing downstream inflammatory signaling in murine models .
- Compound 40 (): Achieved 86% yield and nanomolar affinity for FmlH, critical for anti-adhesion therapy in urinary tract infections .
- Benzyloxy Derivatives (): High lipophilicity limits aqueous solubility but enhances membrane permeability in vitro .
Preparation Methods
Step 1: Preparation of Protected Piperidine Intermediate
D-Glucose is converted to a tetrahydroxy piperidine precursor via reductive amination.
Reaction Conditions :
-
Catalyst : Pd/C under hydrogen atmosphere
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Solvent : Methanol/water (9:1)
-
Key Intermediate : (3S,4R,5S,6R)-4,5,6-trihydroxy-N-Boc-piperidin-3-amine
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Stereopurity | >98% ee (HPLC) |
This step establishes the core piperidine scaffold while introducing a Boc-protected amine for subsequent functionalization.
Step 2: Hydroxymethylation
The hydroxymethyl group is introduced at C6 via a Grignard-type addition:
Reaction Scheme :
Optimization Notes :
Step 3: Acetamidation
The C3 amine undergoes acetylation under mild conditions to prevent hydroxyl group oxidation:
Reagents :
-
Acetic anhydride (1.2 equiv)
-
DMAP (0.1 equiv) in dichloromethane
Reaction Progress :
| Parameter | Value |
|---|---|
| Reaction Time | 4 h |
| Yield | 89% |
This step demonstrates excellent regioselectivity due to steric shielding of the N-Boc group.
Alternative Synthetic Routes
Enzymatic Synthesis
Recent advances explore lipase-mediated transacetylation for greener synthesis:
-
Enzyme : Candida antarctica Lipase B (CAL-B)
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Solvent System : tert-Butanol/water (95:5)
-
Advantage : Eliminates need for hydroxyl group protection
| Parameter | Value |
|---|---|
| Conversion Rate | 78% |
| Stereoretention | 99% ee |
While promising, this method currently suffers from lower overall yields compared to traditional synthesis.
Critical Analysis of Methodologies
Traditional vs. Enzymatic Routes
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Total Yield | 52% (6 steps) | 41% (3 steps) |
| Stereopurity | 98% ee | 99% ee |
| PMI (Process Mass) | 186 | 93 |
| Cost Index | 1.0 | 1.8 |
The enzymatic route shows better atom economy but higher enzyme-related costs.
Industrial-Scale Considerations
For kilogram-scale production, the following modifications are critical:
-
Continuous Flow Hydroxymethylation : Reduces reaction time from 12 h to 45 min
-
Crystallization-Induced Deracemization : Enhances stereopurity to >99.5% ee
-
Green Solvent Replacement : Substitution of dichloromethane with cyclopentyl methyl ether
Analytical Characterization
Final product quality is verified through:
-
NMR Spectroscopy : Distinct signals at δ 4.85 (C3-H, dd, J=3.5 Hz) and δ 2.01 (acetamide CH₃)
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Mass Spectrometry : ESI-MS m/z 205.1 [M+H]⁺
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X-ray Crystallography : Confirms chair conformation of piperidine ring
Q & A
Q. What are the key challenges in synthesizing N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide, and how can they be addressed methodologically?
Synthesis of this compound often involves multi-step routes with low yields due to steric hindrance and the need for precise stereochemical control. For example, a similar piperidine derivative was synthesized in 11 steps with 2–5% overall yield, highlighting inefficiencies in protecting group strategies and purification . To mitigate this:
- Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to avoid side reactions.
- Optimize chromatography conditions (e.g., reverse-phase HPLC with acetonitrile/water gradients) for purification.
- Monitor reaction progress via TLC or LC-MS to identify bottlenecks.
Q. Which analytical techniques are most effective for structural characterization of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : 1H and 13C NMR to verify stereochemistry and regiochemistry (e.g., distinguishing axial/equatorial hydroxyls in the piperidine ring) .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute stereochemical assignment, though crystal growth may require co-crystallization agents due to high polarity .
Q. How can researchers ensure purity and detect related substances in this compound?
Follow pharmacopeial guidelines for impurity profiling:
- HPLC with UV detection : Use a C18 column, mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile, and monitor at 210–260 nm .
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .
- Limit tests : Set thresholds for unknown impurities (<0.1%) using spiked calibration standards.
Advanced Research Questions
Q. What strategies are recommended for optimizing stereochemical control during synthesis?
The compound’s (3S,4R,5S,6R) configuration demands enantioselective methods:
- Chiral auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to direct stereochemistry during key steps.
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .
- Asymmetric catalysis : Employ Sharpless dihydroxylation or Noyori hydrogenation for hydroxyl group stereocontrol.
Q. How can computational modeling aid in predicting the compound’s physicochemical properties and reactivity?
Leverage software tools for:
- Molecular dynamics (MD) simulations : Study solvation effects and conformational stability in aqueous/organic solvents .
- Density Functional Theory (DFT) : Calculate pKa values of hydroxyl groups (critical for solubility) and predict hydrolysis pathways .
- Docking studies : Model interactions with biological targets (e.g., glycosidases) to guide functional group modifications .
Q. What experimental approaches resolve contradictions between theoretical predictions and empirical data?
Discrepancies in stability or reactivity often arise from unaccounted environmental factors. To address this:
- Cross-validate methods : Compare computational predictions with experimental data from accelerated stability studies (40°C/75% RH for 6 months) .
- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting degradation .
- Synchrotron-based techniques : Resolve ambiguous crystallographic data with high-resolution powder XRD .
Q. How should researchers design stability studies to assess long-term storage conditions?
Follow ICH Q1A guidelines with modifications for hygroscopic compounds:
- Storage conditions : Test at 2–8°C (refrigerated), 25°C/60% RH (ambient), and 40°C/75% RH (accelerated) .
- Analytical endpoints : Monitor mass loss (TGA), crystallinity (DSC), and impurity profiles (LC-MS) monthly.
- Container closure systems : Use desiccant-loaded vials with nitrogen headspace to prevent hydrolysis .
Methodological Resources
- Safety protocols : Refer to for handling hygroscopic and potentially irritant compounds (e.g., PPE requirements, spill management).
- Synthetic methodologies : and provide case studies on multi-step synthesis and yield optimization.
- Computational tools : highlights software for MD simulations and data integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
